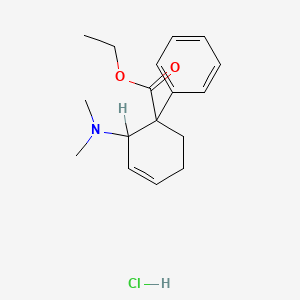
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tilidine hydrochloride is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is commonly used in countries such as Belgium, Bulgaria, Germany, Luxembourg, South Africa, and Switzerland . Tilidine hydrochloride is available in various forms, including oral, rectal, intramuscular, and intravenous administration . The compound is known for its rapid onset of pain relief, typically occurring within 10 to 15 minutes after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilidine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of the base compound, Tilidine, which is then converted into its hydrochloride salt. One common method involves the reaction of Tilidine base with hydrochloric acid in a suitable solvent such as ethyl acetate, methyl isobutyl ketone, or acetone at a reaction temperature ranging from 0 to 40 degrees Celsius .
Industrial Production Methods
In industrial settings, Tilidine hydrochloride is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the careful addition of reagents and solvents, followed by purification steps to isolate the desired product. The final product is then formulated into various dosage forms for medical use.
Chemical Reactions Analysis
Types of Reactions
Tilidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Tilidine hydrochloride into its active metabolite, nortilidine.
Substitution: Substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert Tilidine hydrochloride to nortilidine.
Substitution: Reagents like alkyl halides can be used for substitution reactions at the dimethylamino group.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Nortilidine, the active metabolite.
Substitution: Different derivatives depending on the substituent introduced.
Scientific Research Applications
Tilidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Studied for its effects on opioid receptors and pain pathways.
Medicine: Investigated for its efficacy and safety in pain management, particularly in palliative care settings.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Tilidine hydrochloride exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. Upon administration, Tilidine is metabolized in the liver to its active metabolite, nortilidine . Nortilidine then binds to mu-opioid receptors, inhibiting the transmission of pain signals and providing analgesic effects . The presence of naloxone in some formulations helps to reduce the potential for abuse by antagonizing the effects of Tilidine when injected .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with similar analgesic properties but a different chemical structure.
Tramadol: A synthetic opioid with a dual mechanism of action, involving both opioid receptor binding and inhibition of serotonin and norepinephrine reuptake.
Oxycodone: A semi-synthetic opioid with a higher potency compared to Tilidine.
Uniqueness
Tilidine hydrochloride is unique in its rapid onset of action and the presence of its active metabolite, nortilidine, which contributes significantly to its analgesic effects . Additionally, the combination with naloxone in some formulations helps to mitigate the risk of abuse, making it a safer option for pain management .
Properties
CAS No. |
24357-97-9 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H |
InChI Key |
MUWDJVKYGSDUSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Key on ui other cas no. |
24357-97-9 |
Synonyms |
Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


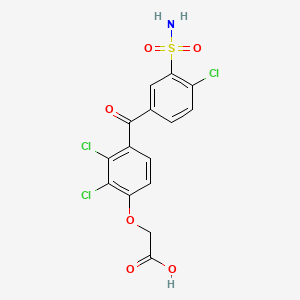



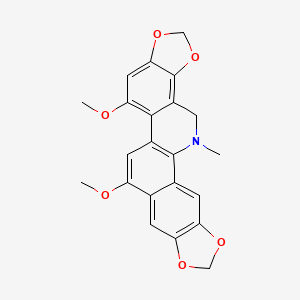
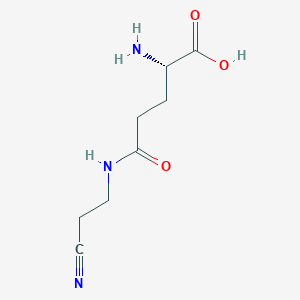
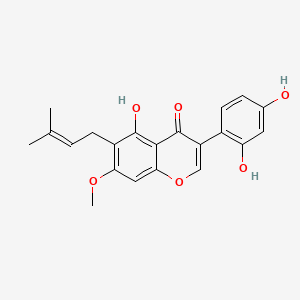
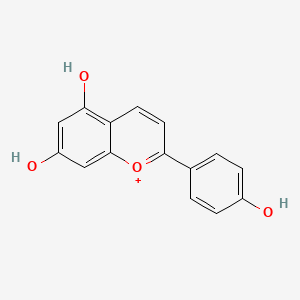

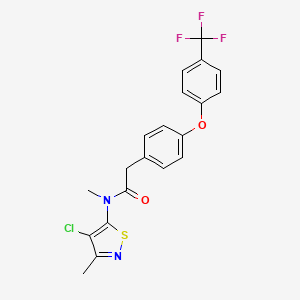

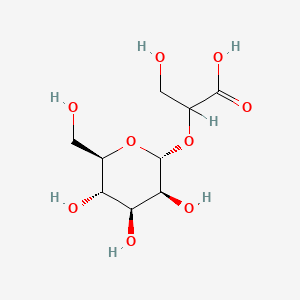

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)
